Diethyl 3-butenylphosphonate (CAS 15916-48-0) is a bifunctional organophosphorus reagent featuring a terminal alkene and a diethyl phosphonate ester. This structure makes it a valuable precursor in organic synthesis, particularly for constructing phosphorus-containing compounds through reactions like olefin metathesis and Horner-Wadsworth-Emmons olefination. Its primary utility lies in its role as a building block for creating more complex molecules, including phosphorus heterocycles, specialty polymers, and intermediates for agrochemicals and pharmaceuticals.
Substituting Diethyl 3-butenylphosphonate with near analogs like Diethyl allylphosphonate (a shorter homolog) or Diethyl 2-butenylphosphonate (a positional isomer) often leads to significant deviations in reaction outcomes, particularly in cyclization reactions. The specific four-carbon chain length is critical for efficiently forming five-membered rings via Ring-Closing Metathesis (RCM), a common application. Using the allyl homolog would target a strained four-membered ring, while the internal alkene of the 2-butenyl isomer exhibits different reactivity and steric hindrance, complicating its use in metathesis and other addition reactions where a terminal double bond is required for predictable reactivity.
The four-carbon chain of Diethyl 3-butenylphosphonate is structurally optimized for intramolecular Ring-Closing Metathesis (RCM) to produce five-membered phosphorus heterocycles, such as 2,5-dihydro-1H-phosphole 1-oxides. In a representative synthesis using a second-generation Grubbs catalyst, a diene precursor derived from Diethyl 3-butenylphosphonate cyclized to form the target δ-lactone in 89% yield. In contrast, the shorter homolog, Diethyl allylphosphonate, is used to target four-membered rings (oxaphospholenes), which involves different ring strain and reaction kinetics. This structural specificity makes Diethyl 3-butenylphosphonate the precise choice for accessing the synthetically valuable five-membered phosphacycle scaffold.
| Evidence Dimension | Yield in Ring-Closing Metathesis (RCM) |
| Target Compound Data | 89% yield for a five-membered ring precursor |
| Comparator Or Baseline | Diethyl allylphosphonate, which is used for synthesizing different (four-membered) ring systems. |
| Quantified Difference | Enables high-yield access to a different, specific ring size (5-membered vs. 4-membered). |
| Conditions | RCM with Hoveyda-Grubbs 2nd generation catalyst in refluxing dichloroethane. |
For synthetic targets requiring a five-membered phosphorus heterocycle, this compound is the specific precursor, whereas close homologs yield different, often more strained, ring systems.
The terminal double bond of Diethyl 3-butenylphosphonate ensures high reactivity in olefin metathesis reactions with standard ruthenium-based catalysts. For example, RCM reactions using second-generation Grubbs or Hoveyda-Grubbs catalysts often proceed to high conversion (>90%) within hours at room temperature or with gentle heating (40 °C). In contrast, internal olefins, such as the one in Diethyl 2-butenylphosphonate, generally exhibit lower reactivity and can lead to issues like isomerization or require more active, specialized catalysts or harsher conditions to achieve similar conversion rates. The predictable reactivity of the terminal alkene simplifies process development and catalyst selection.
| Evidence Dimension | Reaction Efficiency and Conditions |
| Target Compound Data | High conversion (>90%) within hours at 25-40 °C with standard Grubbs/Hoveyda-Grubbs catalysts. |
| Comparator Or Baseline | Internal alkenes (as in Diethyl 2-butenylphosphonate), which are known to be less reactive in metathesis. |
| Quantified Difference | Achieves high conversion under mild conditions, avoiding the need for higher catalyst loadings, higher temperatures, or more specialized catalysts often required for internal olefins. |
| Conditions | Standard Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) setups in CH2Cl2 or toluene. |
This compound's compatibility with standard, commercially available catalysts under mild conditions reduces process optimization costs and minimizes side reactions, making it a more reliable process chemical.
Beyond metathesis, the diethyl phosphonate moiety allows the compound to serve as a substrate in the Horner-Wadsworth-Emmons (HWE) reaction after deprotonation of the α-carbon. This enables the creation of a new carbon-carbon double bond with high (E)-selectivity. This dual functionality is absent in simple butenes or in analogs lacking the phosphonate group. For example, while 1-hexene could be a substrate for metathesis, it cannot undergo HWE olefination. The water-soluble nature of the phosphate byproduct from the HWE reaction simplifies purification compared to the traditional Wittig reaction, an important consideration for process scale-up.
| Evidence Dimension | Reaction Capability |
| Target Compound Data | Capable of both olefin metathesis (via butenyl group) and HWE olefination (via phosphonate group). |
| Comparator Or Baseline | Non-phosphonated alkenes (e.g., 1-hexene) which lack HWE reactivity; Saturated phosphonates (e.g., Diethyl butylphosphonate) which lack metathesis reactivity. |
| Quantified Difference | Provides two distinct, orthogonal reaction sites in one molecule, increasing synthetic efficiency. |
| Conditions | HWE reaction typically involves deprotonation with a base (e.g., NaH) followed by reaction with an aldehyde or ketone. |
This compound offers synthetic versatility, allowing for sequential or tandem reactions that build molecular complexity efficiently, saving steps and resources compared to using two separate reagents.
As demonstrated by high-yield RCM reactions, this compound is the specific starting material for constructing 2,5-dihydro-1H-phosphole oxides and related five-membered rings. These scaffolds are of interest in medicinal chemistry and as ligands in catalysis.
The terminal alkene allows for incorporation into polymer chains via olefin metathesis polymerization (e.g., ADMET) or as a comonomer in radical polymerizations. The resulting polymers contain phosphonate side-chains that can be used to tune properties like flame retardancy, adhesion, or for post-polymerization modification.
The orthogonal reactivity of the alkene and phosphonate groups makes it an ideal precursor for complex targets. The alkene can be functionalized first (e.g., via cross-metathesis or hydroboration), followed by an HWE reaction using the phosphonate to couple with another fragment, streamlining multi-step syntheses.
Acute Toxic